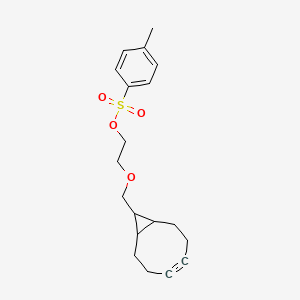
BCN-PEG1-OTs
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BCN-PEG1-OTs, or Bicyclo[6.1.0]nonyne-Polyethylene Glycol 1-Otosylate, is a versatile reagent widely used in bioconjugation chemistry. It contains a BCN group that can selectively react with azides in a bioorthogonal "click" reaction, and a polyethylene glycol (PEG) linker that enhances solubility and biocompatibility of modified molecules. The tosyl (OTs) functional group provides a leaving group for reactions.
Synthetic Routes and Reaction Conditions:
Mechanochemical Synthesis: This method involves solvent-free reactions using high-speed vibration milling, which is efficient and environmentally friendly.
Cationic Ring-Opening Polymerization: BCN-OTs can be used as an initiator for the polymerization of 2-ethyl-2-oxazoline, yielding BCN-functional poly(2-ethyl-2-oxazoline) with high chain end fidelity.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production often involves scaling up the mechanochemical synthesis method, ensuring high purity and consistency.
Custom Synthesis: Companies like AxisPharm offer custom synthesis services for this compound, catering to specific research and development needs.
Types of Reactions:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): this compound undergoes SPAAC with azides to form stable triazole linkages.
Substitution Reactions: The OTs group can act as a leaving group in nucleophilic substitution reactions.
Common Reagents and Conditions:
Azides: Common azides used include organic azides and azide-functionalized biomolecules.
Conditions: Reactions typically occur at room temperature without the need for a catalyst.
Major Products Formed:
Triazole Linkages: The primary product is a triazole-linked conjugate, which is stable and biocompatible.
Polymer Conjugates: BCN-functional polymers can be synthesized for various applications.
Wissenschaftliche Forschungsanwendungen
BCN-PEG1-OTs is extensively used in:
Bioconjugation: It is used to attach biomolecules such as proteins, nucleic acids, and small molecules to various substrates.
Drug Delivery: The PEG linker improves the solubility and biocompatibility of drug molecules, enhancing their delivery to target sites.
Imaging: Conjugation with imaging agents allows for visualization and tracking of cellular processes.
Materials Science: It is used in the development of functional materials with specific properties.
Mechanism:
Bioorthogonal Click Reaction: this compound reacts with azides in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, forming a stable triazole linkage without interfering with native biological processes.
Molecular Targets and Pathways: The compound targets azide-functionalized molecules, facilitating their conjugation to various substrates.
Vergleich Mit ähnlichen Verbindungen
BCN-PEG2-OTs: Similar to BCN-PEG1-OTs but with a longer PEG linker, providing different solubility and biocompatibility properties.
BCN-PEG-Maleimide: Contains a maleimide group for conjugation to thiol-containing biomolecules.
BCN-PEG-Biotin: Conjugates biotin to biomolecules for affinity-based applications.
Uniqueness:
This compound: is unique in its combination of a BCN group and a PEG linker, making it highly versatile for bioconjugation and drug delivery applications.
Eigenschaften
IUPAC Name |
2-(9-bicyclo[6.1.0]non-4-ynylmethoxy)ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4S/c1-15-8-10-16(11-9-15)24(20,21)23-13-12-22-14-19-17-6-4-2-3-5-7-18(17)19/h8-11,17-19H,4-7,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOHZCXNACUTRCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCC2C3C2CCC#CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














